

Application Note: Precision Functionalization of Biomaterials using Z-L-Threonine NHS Ester

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Compound of Interest

Compound Name:	Z-L-Threonine N-hydroxysuccinimide ester
CAS No.:	76401-90-6
Cat. No.:	B612860

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Executive Summary

Z-L-Threonine N-hydroxysuccinimide ester (Z-Thr-OSu) is a heterobifunctional reagent used to introduce L-threonine residues onto biomaterial surfaces. Unlike simple alkyl spacers, this compound introduces three distinct functionalities in a single step:

- **Chirality:** The L-configuration provides stereospecific interactions for cell adhesion or protein docking.
- **Hydroxyl Functionality:** The threonine side chain (-OH) increases surface hydrophilicity and offers a secondary handle for further chemical modification (e.g., esterification).
- **Z-Protection (Cbz):** The Benzyloxycarbonyl (Z) group protects the N-terminus, preventing uncontrolled polymerization and providing a hydrophobic "cap" that can modulate the surface wettability or be removed for further peptide synthesis.

This guide covers the chemical logic, step-by-step conjugation protocols, and analytical validation methods for using Z-Thr-OSu on aminated biomaterials (e.g., hydrogels, nanoparticles, functionalized silica).

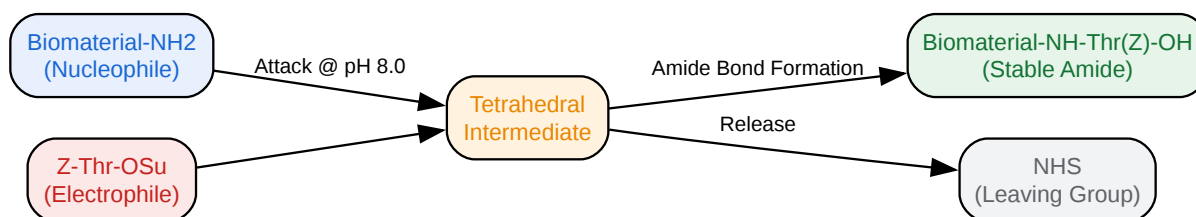
Chemical Logic & Mechanism

The Reagent

- Compound: **Z-L-Threonine N-hydroxysuccinimide ester**
- CAS: 76401-90-6 (General form), 10068-65-2 (tBu protected side chain variant)
- Reactive Group: NHS Ester (N-hydroxysuccinimide).[1][2][3] Reacts efficiently with primary amines (-NH₂) at physiologic to slightly basic pH (7.2–8.5) to form stable amide bonds.[4]
- Protecting Group: Z (Carbobenzyloxy). Stable to basic and mild acidic conditions, ensuring the amine remains inert during the conjugation process.

Reaction Pathway

The conjugation is a nucleophilic acyl substitution. The primary amine on the biomaterial attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide as a byproduct.



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Figure 1: Mechanistic pathway of Z-Thr-OSu conjugation to an aminated biomaterial surface.

Experimental Protocols

Materials Required[3][5][6]

- Reagent: Z-L-Threonine NHS ester (Store at -20°C, desiccated).
- Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Note: Must be amine-free.
- Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5. Alternative: PBS pH 7.4 (slower reaction, less hydrolysis).

- Substrate: Aminated biomaterial (e.g., APTES-glass, Chitosan, Polylysine-coated surface).

Protocol A: Preparation of Stock Solution

Expert Insight: NHS esters are moisture-sensitive. Hydrolysis competes with conjugation.

Always prepare fresh immediately before use.

- Equilibrate the Z-Thr-OSu vial to room temperature before opening to prevent condensation.
- Dissolve Z-Thr-OSu in anhydrous DMF to a concentration of 10–50 mM.
 - Calculation: $MW \approx 350.3 \text{ g/mol}$ (Check specific batch MW). For 10 mM, dissolve 3.5 mg in 1 mL DMF.
- Vortex until fully dissolved.

Protocol B: Surface Conjugation (Heterogeneous Phase)

This protocol is optimized for solid surfaces (nanoparticles, films) to maximize coverage while minimizing hydrolysis.

- Surface Equilibration: Wash the aminated biomaterial with Reaction Buffer (pH 8.5) to ensure amines are deprotonated (neutral state is required for nucleophilic attack).
- Reaction Mix Assembly:
 - Dilute the Z-Thr-OSu stock into the Reaction Buffer to a final concentration of 0.5 – 2.0 mM.
 - Critical Step: Keep the organic solvent content (DMF/DMSO) below 10-20% (v/v) to avoid damaging sensitive biomaterials, unless the material is solvent-resistant.
- Incubation:
 - Apply the reaction mixture to the surface immediately.
 - Incubate for 1–2 hours at Room Temperature or 4 hours at 4°C.
 - Agitation: Use gentle rocking. Do not vortex solids vigorously to avoid shear damage.

- Quenching (Optional but Recommended): Add 1 M Tris-HCl (pH 8.0) or Ethanolamine to a final concentration of 50 mM. Incubate for 15 mins. This blocks any unreacted NHS esters, preventing non-specific binding later.
- Washing:
 - 3x with PBS (removes NHS byproduct and unreacted reagent).
 - 3x with Deionized Water (removes salts).
 - (Optional) 1x with Ethanol/Methanol if the material tolerates it, to remove adsorbed hydrophobic contaminants.

Protocol C: Post-Conjugation Z-Group Deprotection (Advanced)

Warning: The Z (Cbz) group is extremely stable. Standard removal requires catalytic hydrogenation (Pd/C + H₂) or strong acids (HBr/AcOH), which damage most soft biomaterials.

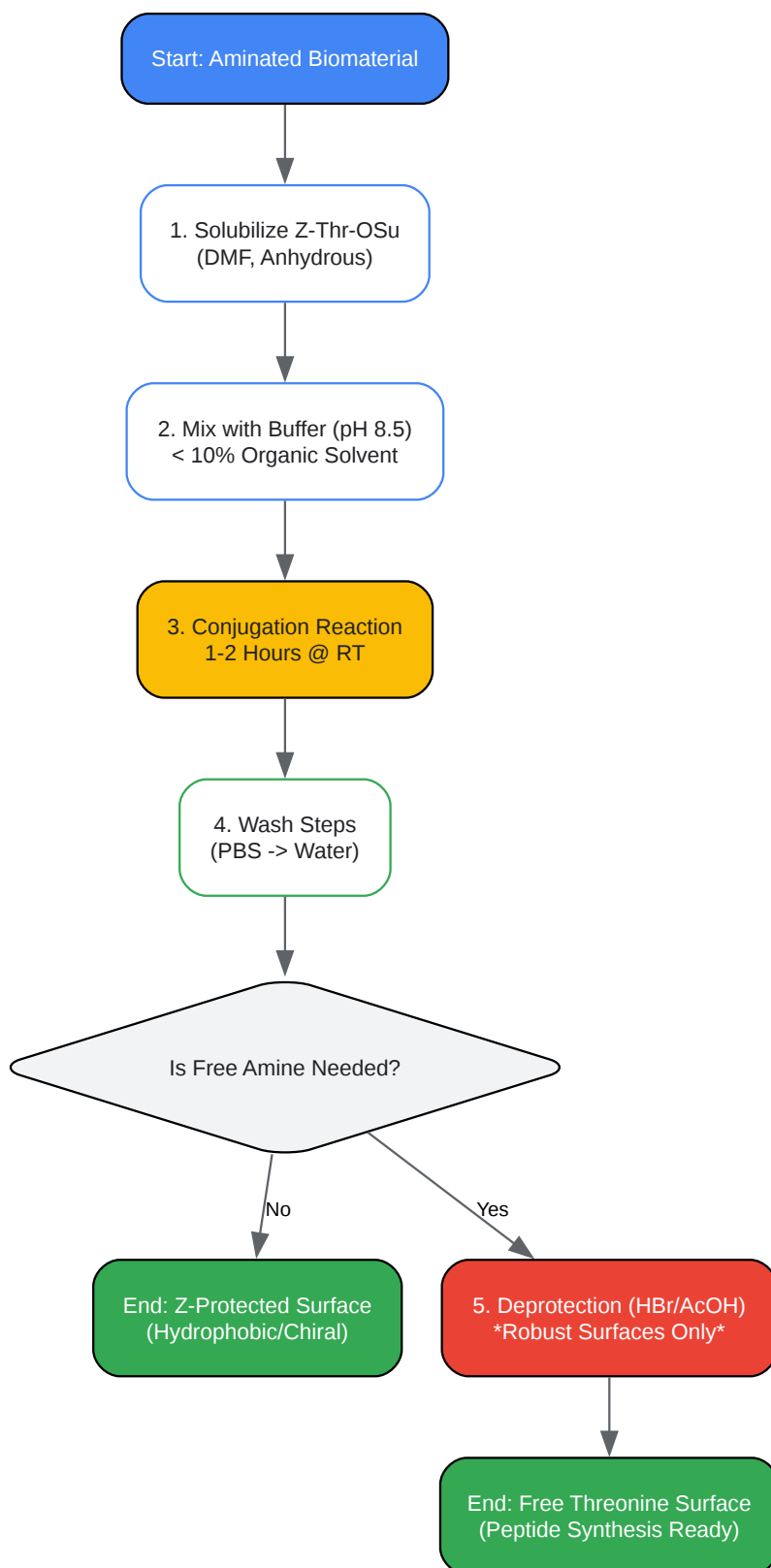
- Scenario 1: Soft Biomaterials (Hydrogels/Proteins): Do NOT attempt deprotection. Use the Z-group as a permanent hydrophobic spacer. If a free amine is needed, use Fmoc-Thr-OSu instead (Fmoc is removed by mild piperidine).
- Scenario 2: Robust Surfaces (Silica/Gold/Crosslinked Resins):
 - Submerge substrate in 33% HBr in Acetic Acid.
 - Incubate for 30–60 minutes.
 - Wash extensively with Ether (to remove benzyl bromide) followed by DMF and buffer.
 - Note: This restores the N-terminal amine for further peptide coupling.

Analytical Validation & Quality Control

To confirm successful functionalization, use the following hierarchy of methods:

Method	Target Metric	Expected Result
Contact Angle (Goniometry)	Surface Wettability	Increase in hydrophobicity initially (due to Z-group aromatic ring) compared to pure amine surface.
XPS (X-ray Photoelectron Spectroscopy)	Elemental Composition	Appearance of Amide Carbon (N-C=O) peak at ~288 eV. Increase in C/N ratio due to the benzyl ring.
TNBS / Ninhydrin Assay	Free Amines	Decrease in absorbance. Measures the consumption of surface amines. >80% reduction indicates high coupling efficiency.
FTIR (ATR)	Chemical Bonds	Appearance of Amide I (1650 cm^{-1}) and Amide II (1540 cm^{-1}) bands. Aromatic ring modes (~700 cm^{-1}) from Z-group.

Workflow Visualization



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Figure 2: Operational workflow for surface functionalization, highlighting the critical decision point regarding Z-group deprotection.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conjugation Efficiency	Hydrolysis of NHS ester	Ensure stock is fresh. Lower the pH slightly (to 8.0) or increase reagent excess (5-10 equivalents).
Precipitation in Buffer	Z-Thr-OSu insolubility	The Z-group is hydrophobic. Increase DMF/DMSO concentration (up to 20%) or use a surfactant (Tween-20) if compatible.
Material Degradation	Solvent incompatibility	Switch from DMF to DMSO (often gentler). Reduce organic solvent ratio.
No Change in Contact Angle	"Looping" or poor coverage	Steric hindrance. Use a longer linker (e.g., PEG-spacer) before attaching Z-Thr-OSu.

References

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